molecular formula C16H19N5O2 B11657984 N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide

N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide

Cat. No.: B11657984
M. Wt: 313.35 g/mol
InChI Key: QCOIMSKKBFAKLX-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methoxyaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques. The reaction conditions are carefully monitored and controlled to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C16H19N5O2/c1-10-8-11(2)18-15(17-10)21-16(19-12(3)22)20-13-6-5-7-14(9-13)23-4/h5-9H,1-4H3,(H2,17,18,19,20,21,22)

InChI Key

QCOIMSKKBFAKLX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)OC)\NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C)C

Origin of Product

United States

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